molecular formula C11F21NaO2 B3329585 Sodium henicosafluoroundecanoate CAS No. 60871-96-7

Sodium henicosafluoroundecanoate

Cat. No. B3329585
CAS RN: 60871-96-7
M. Wt: 586.07 g/mol
InChI Key: WNJKOYLAOWQODZ-UHFFFAOYSA-M
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Description

Sodium henicosafluoroundecanoate, also known as sodium henicosafluoroundecanoate or HFDU, is a synthetic compound with a variety of applications in scientific research. It is a fluorinated surfactant, which means it has a high affinity for water and can be used to create a variety of emulsions and dispersions. HFDU is used in a wide range of studies, from protein chemistry to nanotechnology.

Scientific Research Applications

HFDU is used in a variety of scientific research applications. It can be used as a surfactant in protein chemistry, as it has a high affinity for water and can be used to create a variety of emulsions and dispersions. It can also be used in nanotechnology, as its high solubility and low toxicity make it an ideal additive for nanomaterials. In addition, HFDU can be used to solubilize hydrophobic molecules, making it useful for a variety of biochemical and physiological studies.

Mechanism of Action

HFDU has a hydrophilic head group, which is attracted to water, and a hydrophobic tail group, which is repelled by water. This allows it to create a stable emulsion or dispersion in aqueous solutions. When HFDU is added to a solution, it forms a monolayer at the surface of the solution, which prevents the formation of larger aggregates of molecules. This monolayer also reduces the surface tension of the solution, which allows it to disperse more easily.
Biochemical and Physiological Effects
HFDU has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the surface tension of aqueous solutions, which can be beneficial for a variety of applications, such as the solubilization of hydrophobic molecules. In addition, it has been shown to have an inhibitory effect on the growth of certain bacteria, which can be beneficial in the prevention of bacterial infections. Finally, HFDU has been shown to have a protective effect on the skin, which can be beneficial in the prevention of skin irritation and inflammation.

Advantages and Limitations for Lab Experiments

HFDU has a number of advantages for lab experiments. It is non-toxic and has a low environmental impact, making it safe to use in a variety of experiments. In addition, it is highly soluble in water and has a high affinity for water, making it an ideal additive for a variety of emulsions and dispersions. Finally, it has a low surface tension, which allows it to disperse more easily in aqueous solutions.
However, there are also some limitations to the use of HFDU in lab experiments. It is a synthetic compound, which means it is not found naturally and must be synthesized in a laboratory. In addition, it is relatively expensive, which can be a limiting factor for some experiments. Finally, it is not biodegradable, which can be a limitation for experiments that require the disposal of HFDU.

Future Directions

There are a number of potential future directions for the use of HFDU in scientific research. One potential direction is the development of new methods for the synthesis of HFDU, which could lead to more efficient and cost-effective production of the compound. Another potential direction is the development of new applications for HFDU, such as its use in drug delivery systems or as a protective coating for materials. Finally, further research could be conducted on the biochemical and physiological effects of HFDU, which could lead to new insights into its potential uses in medical and pharmaceutical applications.

properties

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF21O2.Na/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32;/h(H,33,34);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJKOYLAOWQODZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11F21NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896636
Record name Sodium perfluoroundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium henicosafluoroundecanoate

CAS RN

60871-96-7
Record name Sodium perfluoroundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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